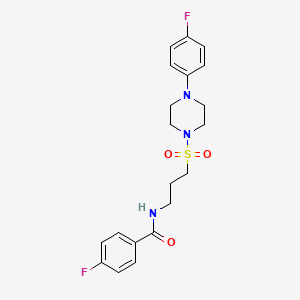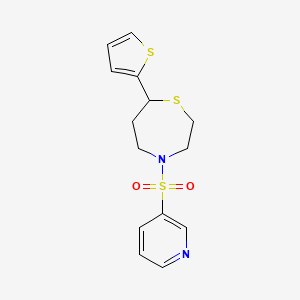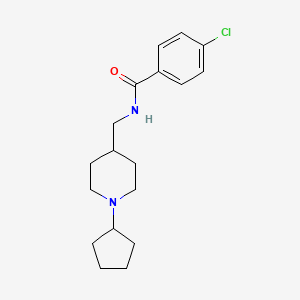![molecular formula C15H18N2O3 B2956892 Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411241-28-4](/img/structure/B2956892.png)
Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate, also known as MTIC, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MTIC is a tetrahydroindolizine derivative that has shown promising results in scientific research for its ability to modulate various biological pathways.
作用机制
The mechanism of action of Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes. Furthermore, this compound has been found to modulate the activity of various ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and purity, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, this compound has not been extensively studied in humans, which limits its clinical applications.
未来方向
There are several future directions for the study of Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate. Further research is needed to fully understand its mechanism of action and its effects on various biological pathways. The potential therapeutic applications of this compound in the treatment of cancer, neurological disorders, and inflammation need to be further explored. Furthermore, the safety and toxicity of this compound need to be studied in more detail to determine its clinical applications. In conclusion, this compound is a compound with promising potential for therapeutic applications, and further research is needed to fully explore its benefits.
合成方法
The synthesis of Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate involves the reaction of 3-formyl-1-methyl-5,6,7,8-tetrahydroindolizine with but-2-yn-1-amine in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization and purification methods such as column chromatography.
科学研究应用
Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurological disorders, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. This compound has been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-6-14(18)16-10-11-9-12(15(19)20-2)13-7-4-5-8-17(11)13/h9H,4-5,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQTGJWGXRXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C2N1CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)
![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)
![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)




![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2956830.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2956832.png)